Benzaldehyde, 4-(2,3-dimethylphenoxy)-
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Overview
Description
Benzaldehyde, 4-(2,3-dimethylphenoxy)-: is an organic compound with the molecular formula C15H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,3-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene in the presence of an oxidizing agent such as magnesium dioxide or vanadium (V) oxide. The reaction typically occurs in an acidic environment, converting the methyl group to an aldehyde group.
Industrial Production Methods: Industrial production methods for benzaldehyde derivatives often involve large-scale oxidation processes using air or oxygen in the presence of catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(2,3-dimethylphenoxy)- can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzaldehyde derivatives
Scientific Research Applications
Chemistry: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde derivatives on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Industry: In the industrial sector, benzaldehyde derivatives are used in the production of fragrances, flavorings, and dyes. The unique aromatic properties of these compounds make them valuable in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of benzaldehyde, 4-(2,3-dimethylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
- 4-(3,5-Dimethylphenoxy)benzaldehyde
- 4-(4-Chloro-3-methylphenoxy)benzaldehyde
- 4-(benzyloxy)-3,5-dimethylphenol
Comparison: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
61343-93-9 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2,3-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-15(12(11)2)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
InChI Key |
YXDRJYYFXXBPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)C=O)C |
Origin of Product |
United States |
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